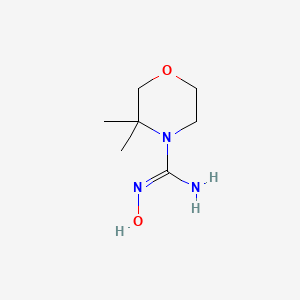
(11E)-Tetradecen-1-yl-d5 Acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(11E)-Tetradecen-1-yl-d5 Acetate is a deuterated analog of (11E)-Tetradecen-1-yl Acetate, a compound commonly used in pheromone research. The deuterium labeling at the 5th position provides a unique isotopic signature, making it useful in various analytical applications. This compound is characterized by its molecular formula C16H30O2 and is known for its role in chemical communication among insects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (11E)-Tetradecen-1-yl-d5 Acetate typically involves the deuteration of (11E)-Tetradecen-1-ol followed by acetylation. The deuteration process can be achieved using deuterium gas (D2) in the presence of a suitable catalyst. The acetylation step involves reacting the deuterated alcohol with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors for deuteration and large-scale distillation units for purification. The use of automated systems ensures consistency and high yield in the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(11E)-Tetradecen-1-yl-d5 Acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the acetate group back to the alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of (11E)-Tetradecen-1-al or (11E)-Tetradecanoic acid.
Reduction: Formation of (11E)-Tetradecen-1-ol-d5.
Substitution: Formation of various substituted (11E)-Tetradecen-1-yl derivatives.
Applications De Recherche Scientifique
(11E)-Tetradecen-1-yl-d5 Acetate has a wide range of applications in scientific research:
Chemistry: Used as a tracer in isotope labeling studies to understand reaction mechanisms.
Biology: Employed in pheromone research to study insect behavior and communication.
Medicine: Investigated for its potential use in drug delivery systems due to its unique isotopic properties.
Industry: Utilized in the synthesis of specialized chemicals and materials.
Mécanisme D'action
The mechanism of action of (11E)-Tetradecen-1-yl-d5 Acetate involves its interaction with specific receptors in insects, mimicking natural pheromones. The deuterium labeling allows for precise tracking and analysis of its metabolic pathways. The compound binds to olfactory receptors, triggering a cascade of biochemical events that result in behavioral changes in insects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(11E)-Tetradecen-1-yl Acetate: The non-deuterated analog, commonly used in pheromone studies.
(9E,11Z)-9,11-Tetradecadien-1-yl Acetate: Another pheromone compound with a different double bond configuration.
(Z)-11-Tetradecen-1-yl Acetate: A stereoisomer with a cis configuration.
Uniqueness
(11E)-Tetradecen-1-yl-d5 Acetate is unique due to its deuterium labeling, which provides distinct advantages in analytical studies. The isotopic signature allows for precise tracking in metabolic studies and enhances the accuracy of analytical techniques such as mass spectrometry.
Propriétés
Numéro CAS |
1209778-49-3 |
|---|---|
Formule moléculaire |
C16H30O2 |
Poids moléculaire |
259.44 g/mol |
Nom IUPAC |
[(E)-13,13,14,14,14-pentadeuteriotetradec-11-enyl] acetate |
InChI |
InChI=1S/C16H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-16(2)17/h4-5H,3,6-15H2,1-2H3/b5-4+/i1D3,3D2 |
Clé InChI |
YJINQJFQLQIYHX-SMJXTGSFSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])/C=C/CCCCCCCCCCOC(=O)C |
SMILES canonique |
CCC=CCCCCCCCCCCOC(=O)C |
Synonymes |
(11E)-11-Tetradecen-13,13,14,14,14-d5-1-ol 1-Acetate; (E)-11-Tetradecen-1-ol Acetate-d5; trans-11-Tetradecen-1-ol Acetate-d5; trans-11-Tetradecen-1-yl Acetate-d5; trans-11-Tetradecenol Acetate-d5; trans-11-Tetradecenyl Acetate-d5; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![rac-(1R,2R,6S,7S)-4-azatricyclo[5.2.1.0~2,6~]decane hydrochloride](/img/structure/B1145851.png)

